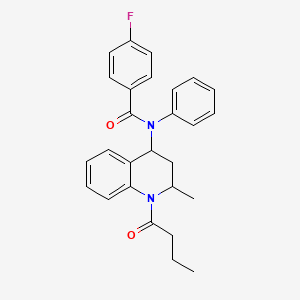
N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a butanoyl group, a tetrahydroquinoline ring, a fluoro-substituted benzamide, and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Butanoyl Group: This step might involve acylation using butanoyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide: The benzamide moiety can be introduced through a coupling reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-chloro-N-phenylbenzamide
- N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-bromo-N-phenylbenzamide
Uniqueness
The presence of the fluoro group in N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide may confer unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro or bromo analogs.
Eigenschaften
Molekularformel |
C27H27FN2O2 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-4-fluoro-N-phenylbenzamide |
InChI |
InChI=1S/C27H27FN2O2/c1-3-9-26(31)29-19(2)18-25(23-12-7-8-13-24(23)29)30(22-10-5-4-6-11-22)27(32)20-14-16-21(28)17-15-20/h4-8,10-17,19,25H,3,9,18H2,1-2H3 |
InChI-Schlüssel |
CVIRNRVIYGCZGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)
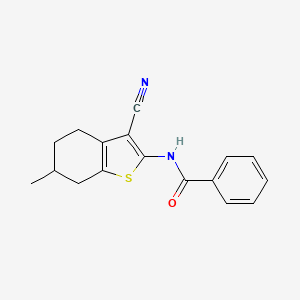

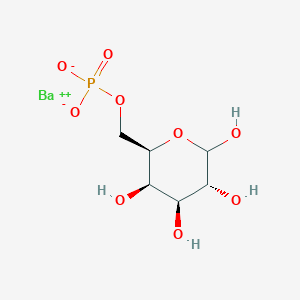
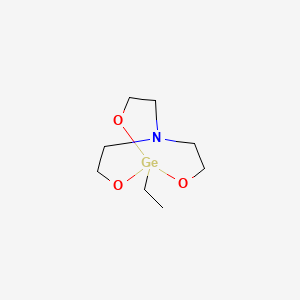
![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)
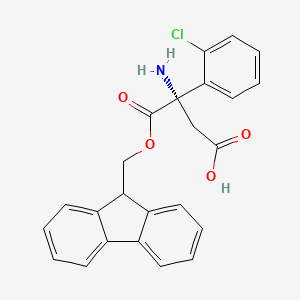
![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)

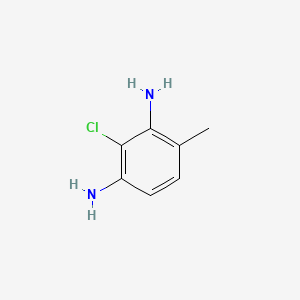

![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)
